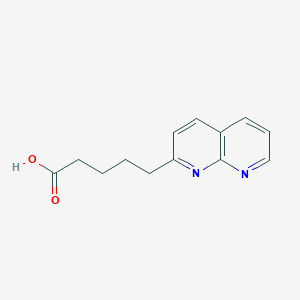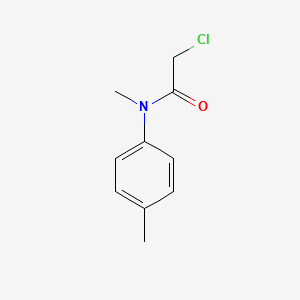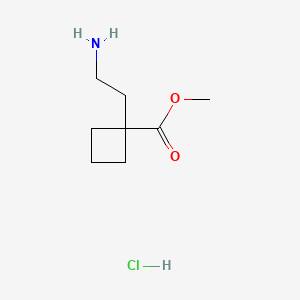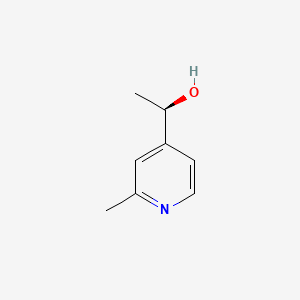
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and an isoxazole ring substituted with a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(5-Methyl-2-furanyl)-5-aminoisoxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methyl-2-furanyl)-2-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-4-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-5-pyrazolecarboxylic acid: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
901927-34-2 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-4H,1H3,(H,11,12) |
Clé InChI |
GFUJNBCMZXYEDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NOC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)


![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)



